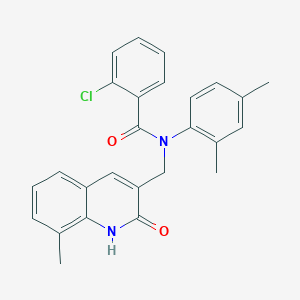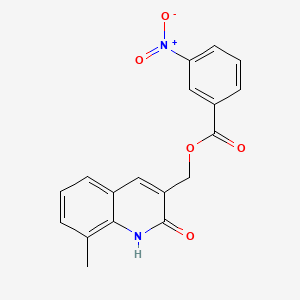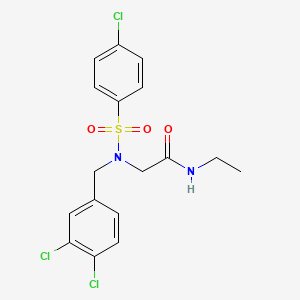
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that is widely used in scientific research. This compound belongs to the family of sulfonamide compounds and is commonly used as a crosslinking agent in bioconjugation reactions.
作用機序
The mechanism of action of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester involves the reaction of the NHS ester group with primary amines on the biomolecule of interest. This reaction forms a stable amide bond, which links the biomolecule to the surface or material of interest. The PEG4 linker provides flexibility and reduces steric hindrance, allowing for efficient conjugation.
Biochemical and Physiological Effects:
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester does not have any known biochemical or physiological effects on its own. However, the conjugation of biomolecules to surfaces or materials using this compound can have significant effects on their biochemical and physiological properties.
実験室実験の利点と制限
The use of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester in bioconjugation reactions has several advantages. It provides a stable and efficient method for conjugating biomolecules to surfaces and materials. The PEG4 linker reduces steric hindrance and provides flexibility, allowing for efficient conjugation. However, there are also limitations to the use of this compound. It requires the presence of primary amines on the biomolecule of interest, which may not always be available. Additionally, the NHS ester group is prone to hydrolysis, which can reduce the efficiency of the conjugation reaction.
将来の方向性
There are several future directions for the use of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester in scientific research. One direction is the development of new diagnostic and therapeutic agents using this compound. Another direction is the use of this compound in the development of new materials for drug delivery and tissue engineering. Additionally, the use of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester in combination with other crosslinking agents and biomolecules may lead to the development of new and more efficient bioconjugation methods.
合成法
The synthesis of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester involves the reaction of 4-chlorobenzylamine with 3,4-dichlorobenzene sulfonyl chloride to form 4-chloro-N-(3,4-dichlorobenzyl)benzenesulfonamide. This compound is then reacted with N-ethylethylenediamine to form 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamide. Finally, the compound is converted to its NHS ester form by reacting it with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester is widely used in scientific research as a crosslinking agent in bioconjugation reactions. It is commonly used to conjugate proteins, peptides, and other biomolecules to surfaces, nanoparticles, and other materials. This compound is also used in the development of new diagnostic and therapeutic agents.
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3S/c1-2-21-17(23)11-22(10-12-3-8-15(19)16(20)9-12)26(24,25)14-6-4-13(18)5-7-14/h3-9H,2,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLKQFSNDBEMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


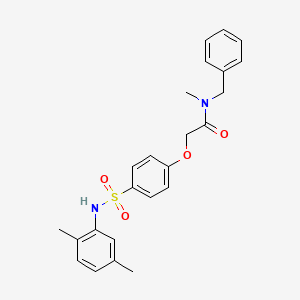


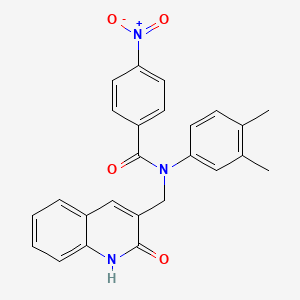
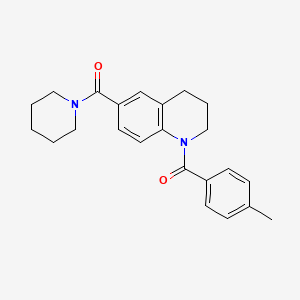


![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)

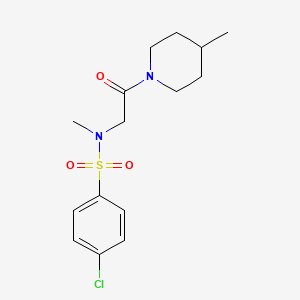
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
